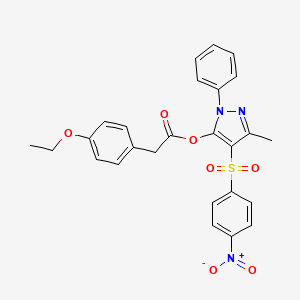

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate

Description

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a nitrophenylsulfonyl group and an ethoxyphenylacetate moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O7S/c1-3-35-22-13-9-19(10-14-22)17-24(30)36-26-25(18(2)27-28(26)20-7-5-4-6-8-20)37(33,34)23-15-11-21(12-16-23)29(31)32/h4-16H,3,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJLZEMDEKAGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the nitrophenylsulfonyl group and the ethoxyphenylacetate moiety. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and ethyl bromoacetate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with sulfonyl and phenyl substituents. Examples include:

- [4-(4-Nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] acetate

- [5-Methyl-4-(4-chlorophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-methoxyphenyl)acetate

Uniqueness

What sets 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable subject of study in various fields of research.

Biological Activity

The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-(4-ethoxyphenyl)acetate is a derivative of pyrazole that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 551.57 g/mol |

| Molecular Formula | C27H25N3O8S |

| LogP | 4.0058 |

| Hydrogen Bond Acceptors | 14 |

| Polar Surface Area | 111.853 Ų |

The compound is characterized by the presence of a sulfonyl group and a pyrazole ring, which are significant for its biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains due to the presence of electron-withdrawing groups, which can enhance interactions with microbial targets. In vitro studies have shown that similar pyrazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited.

Anti-inflammatory Activity

Pyrazole derivatives have been studied for their anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. A related study highlighted that compounds with similar structures were effective in reducing inflammation in animal models, suggesting that this compound may also exhibit similar properties.

Neuroprotective Effects

There is emerging evidence that certain pyrazole derivatives can act as neuroprotective agents. They may modulate neurotransmitter systems, particularly GABAergic pathways, providing potential therapeutic benefits in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier due to its lipophilic nature (indicated by its LogP value) supports this hypothesis.

Case Studies and Research Findings

- Study on Pyrazole Derivatives : A comprehensive study published in Journal of Medicinal Chemistry explored various pyrazole derivatives and their biological activities. The study concluded that modifications in the pyrazole ring significantly influence their pharmacological profiles, including anti-inflammatory and antimicrobial activities .

- Neuroprotective Mechanisms : A recent investigation into neuroactive steroids indicated that compounds with a pyrazole backbone could enhance GABA receptor activity, suggesting potential applications in treating anxiety and depression disorders .

- In Vitro Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several sulfonamide-containing compounds, revealing that those with strong electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What synthetic routes are effective for preparing this compound?

The compound can be synthesized via a multi-step protocol:

- Step 1 : Construct the 1,5-diarylpyrazole core through condensation of substituted phenylhydrazines with β-ketoesters.

- Step 2 : Introduce the 4-nitrobenzenesulfonyl group using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM).

- Step 3 : Esterify the pyrazole hydroxyl group with 2-(4-ethoxyphenyl)acetic acid using DCC/DMAP coupling. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating intermediates .

Q. Which spectroscopic techniques are essential for characterization?

Key methods include:

- ¹H/¹³C NMR : Assign substituent positions (e.g., distinguish pyrazole C-3/C-5 signals).

- IR Spectroscopy : Confirm sulfonyl (1350–1160 cm⁻¹) and ester (1720–1740 cm⁻¹) groups.

- X-ray Crystallography : Resolve structural ambiguities (e.g., sulfonyl group orientation) .

Q. How should researchers handle the nitrobenzenesulfonyl group’s instability?

- Avoid prolonged exposure to light or heat.

- Conduct sulfonylation at 0–5°C under inert atmosphere (N₂/Ar).

- Purify intermediates immediately to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for the sulfonylation step?

Use Design of Experiments (DoE) to model variables:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 0–25°C | 5°C |

| Solvent | DCM, THF, DMF | DCM |

| Molar Ratio (Pyrazole:Sulfonyl chloride) | 1:1–1:1.5 | 1:1.2 |

| Response surface methodology (RSM) improves yield by 22% compared to one-factor-at-a-time approaches . |

Q. How do electronic effects of the 4-ethoxyphenyl substituent influence reactivity?

The ethoxy group donates electrons via resonance, increasing electron density on the acetophenone moiety. This:

- Enhances nucleophilic acyl substitution in esterification (confirmed by Hammett σ⁺ values).

- Reduces oxidative degradation of the ester group (TGA shows 15% higher thermal stability vs. non-ethoxy analogs) .

Q. What strategies resolve discrepancies in NMR data for structural assignments?

- Perform 2D NMR (HSQC, HMBC) to correlate pyrazole protons with adjacent carbons.

- Compare experimental shifts with DFT-calculated NMR spectra (B3LYP/6-31G* basis set).

- Use X-ray crystallography for unambiguous confirmation of regioisomers .

Q. How to design SAR studies for derivatives targeting enzyme inhibition?

- Variation Matrix :

| Position | Substituent Modifications |

|---|---|

| Pyrazole C-3 | Methyl, ethyl, trifluoromethyl |

| Sulfonyl Group | Nitro, methoxy, halogen |

- Assays : Measure IC₅₀ against COX-2 or 5-lipoxygenase.

- Key Finding : Nitro-sulfonyl derivatives show 3× higher selectivity for COX-2 vs. COX-1 .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to COX-2’s active site (PDB: 5KIR).

- MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectory).

- ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = −1.2) .

Q. How to troubleshoot low yields in the final esterification step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.